
tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, a tetrahydro-2H-pyran-4-yl group, and a nicotinamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl group, which is then coupled with a nicotinamido derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in understanding biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- tert-butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
What sets tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate apart from similar compounds is its nicotinamido moiety, which imparts unique biological activity and chemical reactivity. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-8-19-16(22)13-4-5-15(21-12-13)25-14-6-10-24-11-7-14/h4-5,12,14H,6-11H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCALWVFXUMRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.